4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two methoxy groups at positions 4 and 6 of the pyrimidine ring and a phenylpiperazine moiety at position 2
Mechanism of Action
Target of Action
The primary target of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The increase in acetylcholine levels can enhance these cognitive functions, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced cognitive functions, including learning and memory . Therefore, it could potentially be used in the treatment of cognitive disorders like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxypyrimidine.
Formation of the Intermediate: The intermediate is formed by reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base such as N,N-dimethylaniline in a solvent like 1,4-dioxane.
Final Product Formation: The intermediate is then reacted with 1-phenylpiperazine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylpiperazine moiety can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia under appropriate conditions.
Major Products
Oxidation: Products include 4,6-diformyl-2-(4-phenylpiperazin-1-yl)pyrimidine or 4,6-dicarboxy-2-(4-phenylpiperazin-1-yl)pyrimidine.
Reduction: Products include this compound derivatives with reduced piperazine rings.
Substitution: Products include 4,6-dihalo-2-(4-phenylpiperazin-1-yl)pyrimidine or 4,6-diamino-2-(4-phenylpiperazin-1-yl)pyrimidine.
Scientific Research Applications
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing acetylcholinesterase inhibitors, which are potential therapeutic agents for Alzheimer’s disease.
Biological Studies: It is used in studies related to neurotransmitter modulation and cognitive enhancement.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmacology: It is investigated for its potential as a lead compound in drug discovery programs targeting various neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different functional groups.
4,6-dimethoxy-2-(4-benzylpiperazin-1-yl)pyrimidine: A compound with a benzyl group instead of a phenyl group, showing different pharmacological properties.
Uniqueness
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylpiperazine moiety. This unique structure contributes to its selective inhibition of acetylcholinesterase and its potential as a lead compound for developing drugs targeting neurological disorders .
Properties
IUPAC Name |
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-14-12-15(22-2)18-16(17-14)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFXZIQFUGGVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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